molecular formula C23H25N7O B607700 (S)-1-(3-methoxy-6-(6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyridin-2-yl)piperidin-3-amine CAS No. 1527523-39-2

(S)-1-(3-methoxy-6-(6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyridin-2-yl)piperidin-3-amine

Cat. No. B607700
M. Wt: 415.501
InChI Key: ASRHSBIEFUFSJR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-955 is a Potent Pan-Pim Inhibitor. GNE-955 is potent and has excellent bioavailability in rat.

Scientific Research Applications

  • Synthesis and structural characterization: The compound is involved in the synthesis and structural characterization of related compounds. For instance, Böck et al. (2021) reported the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate. These structures featured similar molecular conformations but different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).

  • Antimicrobial activity: Patel et al. (2011) explored the synthesis of new pyridine derivatives with potential antimicrobial activity. Their research involved 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare related compounds, which were then screened for antimicrobial activity against various strains of bacteria and fungi (Patel et al., 2011).

  • Synthesis of novel heterocyclic compounds: Mohamed et al. (2011) synthesized various derivatives by reacting sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one or sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines. These new compounds were confirmed by elemental analysis, spectral data, X-ray, and alternative synthetic routes (Mohamed et al., 2011).

  • Antioxidant properties: Gouda (2012) conducted a study focusing on the synthesis of imidazolopyrazole derivatives and their antioxidant properties. The study highlighted the potential of these compounds in protecting DNA from damage induced by certain agents (Gouda, 2012).

  • Anticancer activities: Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, aiming to enhance biological activity for potential anticancer applications. They tested these compounds against prostate cancer cell lines, revealing moderate cytotoxic activity (Demirci & Demirbas, 2019).

properties

IUPAC Name

(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWUTAWSOLPQI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-methoxy-6-(6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyridin-2-yl)piperidin-3-amine

Citations

For This Compound
1
Citations
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
Pim kinases have been identified as promising therapeutic targets for hematologic–oncology indications, including multiple myeloma and certain leukemia. Here, we describe our …
Number of citations: 24 pubs.acs.org

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